molecular formula C11H18Cl2N2O2 B2919857 [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride CAS No. 2227199-15-5

[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride

Cat. No.: B2919857
CAS No.: 2227199-15-5
M. Wt: 281.18
InChI Key: BBKGPBZDHDBSSO-NSHDSACASA-N
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Description

[6-[[(3S)-Tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride (CAS/Ref: 10-F625417) is a chiral amine derivative featuring a pyridine core substituted with a tetrahydrofuran (THF) moiety via an oxymethyl linker. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical applications .

This compound is cataloged as a pyridine derivative in commercial chemical databases, suggesting its utility in drug discovery, particularly in targeting receptors or enzymes where pyridine-based scaffolds are prevalent .

Properties

IUPAC Name

[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11;;/h1-3,11H,4-8,12H2;2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDRZDNWHNRWOF-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCC2=CC=CC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OCC2=CC=CC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyridine ring and the methanamine group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may lead to the formation of a lactone, while reduction of the pyridine ring may result in the formation of a piperidine derivative.

Scientific Research Applications

Chemistry

In chemistry, [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it valuable for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride can be categorized based on core heterocycles, substituents, and salt forms. Below is a detailed comparison with key examples:

Structural Analogs with Heterocyclic Substitutions

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Salt Form Notable Features
This compound Pyridine (3S)-THF-oxymethyl ~250–300 (estimated) Dihydrochloride Chiral THF, high solubility
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidin-4-yl-methanamine hydrochloride Pyrimidine Tetrahydropyran-methoxy ~250–300 (estimated) Hydrochloride Larger oxygen-containing ring (pyran vs. THF)
[3-(4-Fluorophenyl)-2-pyridyl]methanamine dihydrochloride Pyridine 4-Fluorophenyl ~250–300 (estimated) Dihydrochloride Aromatic fluorophenyl group (electron-withdrawing)
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride Pyridine 1,2,4-Triazole 211.65 Dihydrochloride Polar triazole substituent (hydrogen-bonding potential)

Key Observations:

  • Ring Size and Flexibility: The THF moiety in the target compound (5-membered ring) offers distinct conformational constraints compared to the 6-membered tetrahydropyran in the pyrimidine analog .
  • Electronic Effects : The 4-fluorophenyl group in introduces aromaticity and electron-withdrawing properties, which could modulate binding interactions (e.g., π-stacking) compared to the THF group’s ether oxygen (hydrogen-bond acceptor).
  • The THF group balances moderate polarity with lipophilicity, favoring bioavailability.

Stereochemical Considerations

The (3S)-THF configuration in the target compound distinguishes it from non-chiral analogs. For example, Fluorochem’s 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidin-4-yl-methanamine hydrochloride lacks stereochemical specification, which may result in racemic mixtures with varied biological activity. Enantiopure compounds like the target are often prioritized in drug development for predictable pharmacokinetics .

Salt Forms and Physicochemical Properties

All compared compounds are hydrochloride or dihydrochloride salts, ensuring high solubility in aqueous media. For instance, Enamine Ltd’s 2-(pyrimidin-2-yloxy)ethan-1-amine dihydrochloride shares this trait, suggesting a common strategy to optimize solubility for in vitro assays.

Biological Activity

[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride, a compound with a unique structural framework combining a pyridine ring, a tetrahydrofuran moiety, and a methanamine group, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

  • Pyridine Ring : A heterocyclic aromatic ring that provides essential electronic properties.
  • Tetrahydrofuran Moiety : A five-membered ring that contributes to the compound's solubility and reactivity.
  • Methanamine Group : An amine functional group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways. Notably, the presence of both pyridine and tetrahydrofuran functionalities may enhance binding properties compared to simpler analogs.

Biological Activities

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.
  • Polymerization Initiator : Due to its water-soluble features, it serves as an initiator for polymerization reactions in synthetic chemistry, which can have implications in material science.

Case Studies

  • Antimicrobial Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that the compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionInhibits specific enzymes affecting metabolism
PolymerizationActs as an initiator in polymerization reactions

Synthetic Routes and Applications

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridine Ring : Through condensation reactions.
  • Introduction of Tetrahydrofuran : Via etherification reactions.
  • Attachment of Methanamine Group : Through nucleophilic substitution.
  • Dihydrochloride Salt Formation : By reacting with hydrochloric acid.

These synthetic methods are crucial for producing the compound in sufficient purity for biological studies.

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